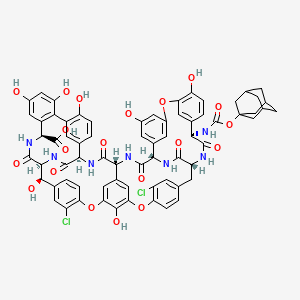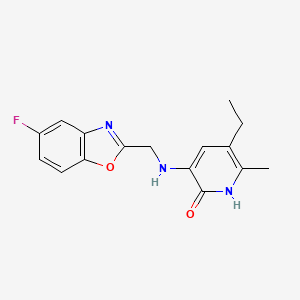![molecular formula C19H30Cl2N2O4 B12780896 (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride CAS No. 134185-89-0](/img/structure/B12780896.png)
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenoxypropyl group, and a hexahydrofurofuran moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenoxypropyl group, and the construction of the hexahydrofurofuran moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxypropyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its piperazine ring and phenoxypropyl group make it a potential candidate for binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and phenoxypropyl group are likely to play key roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl alcohol
- L-phenylalanine
- L-tryptophan
- L-valine
Uniqueness
Compared to these similar compounds, (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride stands out due to its unique combination of functional groups and stereochemistry. This uniqueness may confer specific binding properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
134185-89-0 |
|---|---|
Molecular Formula |
C19H30Cl2N2O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride |
InChI |
InChI=1S/C19H28N2O4.2ClH/c22-17-14-25-18-16(13-24-19(17)18)21-10-8-20(9-11-21)7-4-12-23-15-5-2-1-3-6-15;;/h1-3,5-6,16-19,22H,4,7-14H2;2*1H/t16-,17-,18+,19+;;/m0../s1 |
InChI Key |
GVNKEEUHNMLNRU-IUDKQXNJSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2)C3COC4C3OCC4O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
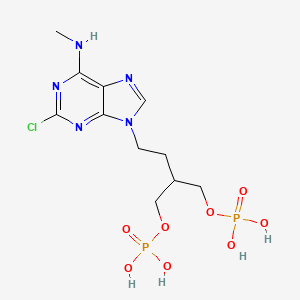

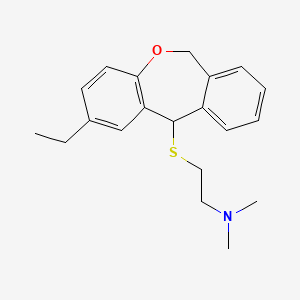
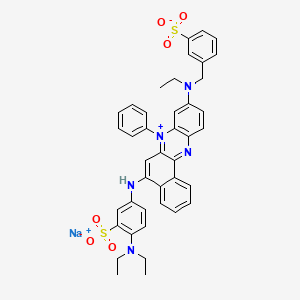
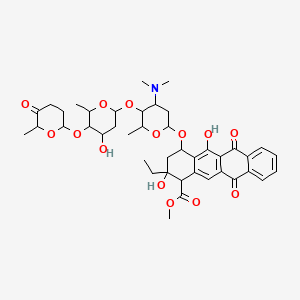
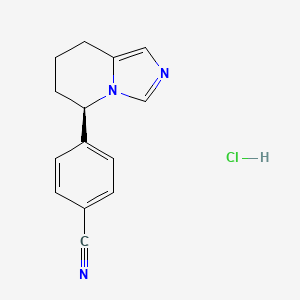




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
